1-(2-chlorophenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide
Description
This compound belongs to the dibenzo[b,f][1,4]oxazepine sulfonamide class, characterized by a tricyclic core fused with a sulfonamide moiety. Its structure includes a 2-chlorophenyl group attached to the methanesulfonamide side chain and 8,10-dimethyl substituents on the oxazepine ring. These features influence its physicochemical properties, such as solubility and binding affinity, and may confer unique pharmacological activity compared to analogs. While its exact biological targets remain under investigation, sulfonamide derivatives of dibenzooxazepines are often explored for anti-inflammatory, antipsychotic, or kinase-inhibitory applications .
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O4S/c1-14-7-9-21-19(11-14)25(2)22(26)17-12-16(8-10-20(17)29-21)24-30(27,28)13-15-5-3-4-6-18(15)23/h3-12,24H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLKUHKLPLEICE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)CC4=CC=CC=C4Cl)C(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
Similar dibenzoxazepines have been used in the treatment and/or prophylaxis of diseases, particularly cardiovascular illnesses such as arteriolosclerosis.
Biochemical Pathways
It’s worth noting that related dibenzoxazepines have been implicated in the treatment of cardiovascular diseases, suggesting potential involvement in cardiovascular-related biochemical pathways.
Result of Action
Related dibenzoxazepines have been used in the treatment and/or prophylaxis of diseases, particularly cardiovascular illnesses, suggesting potential therapeutic effects at the molecular and cellular level.
Activité Biologique
1-(2-chlorophenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A dibenzo[b,f][1,4]oxazepine core.
- Substituents including a chlorophenyl group and a methanesulfonamide moiety.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example:
- Minimum Inhibitory Concentrations (MIC) against various bacterial strains were assessed. The compound showed promising activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis with MIC values ranging from 4 to 16 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Bacillus subtilis | 4 |
| Escherichia coli | >32 |
| Pseudomonas aeruginosa | >32 |
Anticancer Activity
The compound has also been evaluated for anticancer properties. In vitro assays demonstrated:
- Inhibition of cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
- IC50 values were reported in the micromolar range (5–15 µM), indicating moderate potency.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| A549 | 15 |
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzyme Activity : The methanesulfonamide group may interact with active sites of specific enzymes involved in bacterial metabolism or cancer cell proliferation.
- Induction of Apoptosis : Studies suggest that the compound can trigger apoptotic pathways in cancer cells through the activation of caspases.
Case Studies
A notable study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of similar compounds. The findings indicated that modifications to the dibenzo[b,f][1,4]oxazepine core significantly influenced both antimicrobial and anticancer activities.
Another case study involving animal models demonstrated that administration of the compound resulted in reduced tumor growth in xenograft models, further supporting its potential as an anticancer agent.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Below is a comparative analysis of the target compound and related analogs, focusing on structural variations, molecular properties, and pharmacological implications.
Key Findings from Structural Comparisons :
Substituent Position Matters: The 2-chlorophenyl group in the target compound (vs. 4-chlorophenyl in ) may enhance binding to hydrophobic pockets in target proteins due to spatial orientation . 8,10-Dimethyl substitution on the oxazepine ring (target) vs.
Pharmacological Divergence :
- Methylclonazepam () exemplifies a benzodiazepine with a distinct mechanism (GABA-A modulation), highlighting the importance of core structure in therapeutic action .
- Sulfonamide-containing dibenzooxazepines (e.g., target compound, ) are structurally distinct from benzodiazepines, suggesting divergent targets such as kinases or neurotransmitter receptors.
Physicochemical Properties :
- The methanesulfonamide group in the target compound (vs. benzenesulfonamide in and ) reduces molecular weight and may improve solubility in polar solvents .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step reactions starting with functionalization of the dibenzo[b,f][1,4]oxazepine core. Key steps include:
- Precursor preparation : Halogenation or alkylation of the oxazepine ring at positions 8 and 10 to introduce methyl groups .
- Sulfonamide coupling : Reaction of the intermediate amine with 1-(2-chlorophenyl)methanesulfonyl chloride under anhydrous conditions, using solvents like dichloromethane (DCM) or dimethylformamide (DMF) .
- Optimization : Catalysts such as triethylamine or pyridine enhance reaction efficiency. Temperature control (0–25°C) minimizes side reactions. Purification via column chromatography or recrystallization improves purity (>95%) .
Q. What spectroscopic and chromatographic techniques are most effective for characterizing structural integrity and purity?
- NMR spectroscopy : 1H/13C NMR confirms substituent positions (e.g., methyl groups at C8/C10, sulfonamide linkage) and detects stereochemical impurities .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity. Mobile phases often combine acetonitrile and aqueous buffers (e.g., 0.1% trifluoroacetic acid) .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C23H20ClN2O4S) and detects trace byproducts .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data between this compound and structurally similar analogs?
- Structure-activity relationship (SAR) studies : Compare analogs with variations in substituents (e.g., 2-chlorophenyl vs. 4-methoxyphenyl) using standardized assays (e.g., enzyme inhibition IC50, cell viability assays). For example, methyl groups at C8/C10 may enhance metabolic stability but reduce solubility .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies key interactions with biological targets (e.g., hydrophobic pockets in enzyme active sites) .
- Data normalization : Account for assay variability (e.g., cell line differences, incubation times) by including positive controls (e.g., known inhibitors) in each experiment .
Q. What strategies are recommended for elucidating the mechanism of action, particularly its enzyme inhibition potential?
- Kinetic assays : Measure enzyme inhibition (e.g., cyclooxygenase-2 or kinases) using fluorogenic substrates. Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
- Cellular target identification : Use pull-down assays with biotinylated derivatives or photoaffinity labeling to isolate interacting proteins .
- Transcriptomic profiling : RNA sequencing of treated cells (e.g., cancer lines) identifies downstream pathways (e.g., apoptosis, inflammation) modulated by the compound .
Q. What are the critical considerations in designing stability studies under physiological conditions?
- Degradation analysis : Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via LC-MS to identify labile groups (e.g., sulfonamide hydrolysis) .
- Excipient compatibility : Test stability in common formulation matrices (e.g., polyethylene glycol, cyclodextrins) to guide drug delivery strategies .
- Forced degradation : Expose to heat (60°C), light (UV), and oxidants (H2O2) to predict shelf-life and storage requirements .
Data Contradiction Analysis
Q. How should conflicting data on solubility and bioavailability be addressed?
- Solubility enhancement : Use co-solvents (e.g., DMSO/PBS mixtures) or nanoformulations (e.g., liposomes) to improve aqueous solubility if initial measurements conflict with in vivo efficacy .
- Bioavailability studies : Compare oral vs. intravenous administration in rodent models. Measure plasma concentration-time profiles to resolve discrepancies between in vitro and in vivo data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
